molecular formula C11H9BrO3 B13938937 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one

Cat. No.: B13938937
M. Wt: 269.09 g/mol
InChI Key: YZWQKQUERBGFRK-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound features a bromine atom at the 6th position, an ethyl group at the 3rd position, and a hydroxyl group at the 4th position, making it a unique and valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one typically involves the bromination of 3-ethyl-4-hydroxy-2H-chromen-2-one. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-hydroxy-2H-chromen-2-one: Lacks the ethyl group at the 3rd position.

    3-Ethyl-4-hydroxy-2H-chromen-2-one: Lacks the bromine atom at the 6th position.

    4-Hydroxy-2H-chromen-2-one: Lacks both the bromine atom and the ethyl group.

Uniqueness

6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile scaffold for the development of new therapeutic agents and industrial applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

6-bromo-3-ethyl-4-hydroxychromen-2-one

InChI

InChI=1S/C11H9BrO3/c1-2-7-10(13)8-5-6(12)3-4-9(8)15-11(7)14/h3-5,13H,2H2,1H3

InChI Key

YZWQKQUERBGFRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC(=C2)Br)OC1=O)O

Origin of Product

United States

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